molecular formula C3H8O3S B046698 2-(Methylsulfonyl)ethanol CAS No. 15205-66-0

2-(Methylsulfonyl)ethanol

Cat. No.: B046698
CAS No.: 15205-66-0
M. Wt: 124.16 g/mol
InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organic compound with the molecular formula C3H8O3S. It is a versatile building block used in the synthesis of more complex sulfur-containing compounds. This compound is characterized by the presence of a sulfone group attached to an ethanol moiety, making it an asymmetric sulfone .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methylsulfonyl)ethanol can be synthesized through various methods. One common method involves the reaction of epoxyethane with methanesulfonyl chloride in the presence of zinc in ethanol. The reaction mixture is heated for a short duration, and the resulting solution is purified to obtain this compound .

Another method involves the oxidation of sulfides using dihydrogen peroxide in the presence of a catalyst such as PW12 nanoflower. The reaction is carried out in water at room temperature, and the product is extracted and purified .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylsulfonyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.

    2-(Methylthio)ethanol: Contains a thioether group instead of a sulfone group.

    2-(Methylsulfonyl)ethylamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-(Methylsulfonyl)ethanol is unique due to its combination of a sulfone group and a hydroxyl group, which imparts distinct chemical reactivity and versatility in synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .

Biological Activity

2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is an organic compound with the molecular formula C3H8O3S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuroprotection. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a hydroxyl group (-OH) and a methylsulfonyl group (-SO2CH3), which contribute to its unique chemical reactivity. Its structure allows it to act as a versatile building block in organic synthesis and as a reagent in various chemical reactions, including the synthesis of phenols from aryl fluorides .

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antioxidant Activity : The compound has shown potential in enhancing antioxidant defenses, which is crucial in protecting cells from oxidative stress. This property is particularly relevant in neuroprotection, where oxidative damage is a significant concern .
  • Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB. This mechanism is vital in conditions characterized by chronic inflammation .
  • Neuroprotective Properties : Preliminary findings indicate that this compound could protect against ethanol-induced brain injury by modulating oxidative stress and inflammation. In experimental models, treatment with this compound reduced markers of oxidative damage and apoptosis in brain tissues exposed to ethanol .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantEnhanced antioxidant defense mechanisms
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
NeuroprotectionProtection against ethanol-induced brain injury

Case Study: Neuroprotective Effects

A study conducted on male C57BL/6 mice investigated the protective effects of this compound against ethanol-induced brain injury. Mice were subjected to binge ethanol consumption and treated with varying doses of the compound. The results indicated a significant reduction in oxidative stress markers, including malondialdehyde (MDA) levels, alongside an increase in antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). Furthermore, the treatment decreased inflammatory markers like cyclooxygenase (COX)-2 and myeloperoxidase (MPO), suggesting a robust anti-inflammatory response .

Potential Therapeutic Applications

Given its biological activities, this compound shows promise for various therapeutic applications:

  • Neurodegenerative Diseases : Its neuroprotective properties may be beneficial in conditions like Alzheimer's disease or other forms of dementia associated with oxidative stress.
  • Inflammatory Disorders : The anti-inflammatory effects could make it a candidate for treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Properties

IUPAC Name

2-methylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYFTKODBWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164950
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-66-0
Record name 2-(Methylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulphonyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(METHANESULFONYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(methylsulfonyl)ethanol in the synthesis of Apremilast?

A1: this compound serves as a crucial chiral building block in the chemoenzymatic synthesis of Apremilast, a medication used to treat psoriasis and psoriatic arthritis. Specifically, the (R)-enantiomer of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol [(R)-3] is required. Two enzymatic approaches were investigated:

  • Ketoreductase-mediated bioreduction: Ketoreductase KRED-P2-D12 facilitated the reduction of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone to yield (R)-3 with moderate conversion (48%) and good enantiomeric excess (93%). []
  • Lipase-catalyzed kinetic resolution: Lipase from Aspergillus niger was employed to selectively hydrolyze the racemic acetate derivative of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. This method provided (R)-3 with excellent enantiomeric excess (>99%) and a 50% conversion rate, indicating high selectivity. []

Q2: Are there any studies exploring the stability of this compound under various conditions?

A3: While the provided abstracts don't delve into specific stability studies of this compound, it's important to note that its use in chemoenzymatic synthesis suggests a degree of stability under those reaction conditions. [] Further research dedicated to exploring its stability profile across different temperatures, pH levels, and solvent systems would be beneficial to fully understand its limitations and potential applications.

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